L 646462

Description

Properties

CAS No. |

89149-85-9 |

|---|---|

Molecular Formula |

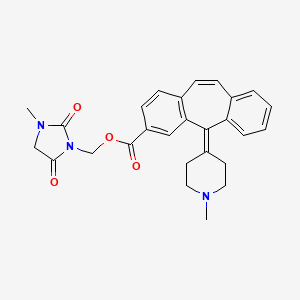

C27H27N3O4 |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl 2-(1-methylpiperidin-4-ylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-5-carboxylate |

InChI |

InChI=1S/C27H27N3O4/c1-28-13-11-20(12-14-28)25-22-6-4-3-5-18(22)7-8-19-9-10-21(15-23(19)25)26(32)34-17-30-24(31)16-29(2)27(30)33/h3-10,15H,11-14,16-17H2,1-2H3 |

InChI Key |

LEHDAQHCDVGZCX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C=CC4=C2C=C(C=C4)C(=O)OCN5C(=O)CN(C5=O)C)CC1 |

Appearance |

Solid powder |

Other CAS No. |

89149-85-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(3-methyl-2,5-dioxo-1-imidazolidin-1-yl)methyl-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylate L 646462 L-646,462 |

Origin of Product |

United States |

Foundational & Exploratory

L-646462: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on the available abstract of the primary research article by Pochil et al. (1984) titled "L-646462, a cyproheptadine-related antagonist of dopamine (B1211576) and serotonin (B10506) with selectivity for peripheral systems." The full text of this seminal work is not publicly available, limiting the depth of detail, particularly concerning experimental protocols and exhaustive binding data.

Core Mechanism of Action

L-646462 is a peripherally selective antagonist of both dopamine and serotonin receptors.[1] Its chemical structure is related to cyproheptadine. The primary characteristic of L-646462 is its ability to preferentially block these receptors outside of the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects.[1]

Dopamine Receptor Antagonism

L-646462 demonstrates a significant antagonistic effect on dopamine receptors located in the periphery. This is evidenced by its ability to block apomorphine-induced emesis in beagles, a response mediated by peripheral dopamine receptors.[1] In comparative studies, L-646462 was found to be roughly equipotent and more selective than metoclopramide, a known dopamine antagonist. However, it is less potent and less selective than domperidone.[1]

Serotonin Receptor Antagonism

In addition to its anti-dopaminergic properties, L-646462 also possesses a reasonably potent antagonist effect on peripheral serotonin (5-HT) receptors.[1] This was determined by its effectiveness in blocking 5-HT-induced paw edema in rats, a peripherally mediated serotonin response.[1]

Quantitative Data

The following tables summarize the quantitative data available from the primary literature, comparing the central versus peripheral activity of L-646462 with other known dopamine antagonists.[1]

Table 1: Central vs. Peripheral Dopamine Receptor Activity in Rats [1]

| Compound | Central/Peripheral Activity Ratio* |

| L-646462 | 143 |

| Haloperidol | 1.4 |

| Metoclopramide | 9.4 |

| Domperidone | 1305 |

*Based on the ratio of homovanillic acid elevation in the striatum (central effect) to the elevation of prolactin in serum (peripheral effect). A higher ratio indicates greater peripheral selectivity.

Table 2: Central vs. Peripheral Dopamine Receptor-Mediated Response Inhibition [1]

| Compound | Central/Peripheral ID50 Ratio** |

| L-646462 | 234 |

| Haloperidol | 9.2 |

| Metoclopramide | 129 |

| Domperidone | 7040 |

**Based on the ratio of the ID50 for blocking apomorphine-induced stereotypy in rats (central response) to the ID50 for blocking apomorphine-induced emesis in beagles (peripheral response). A higher ratio indicates greater peripheral selectivity.

Table 3: Central vs. Peripheral Serotonin Receptor Activity in Rats [1]

| Compound | Central/Peripheral Activity Ratio*** |

| L-646462 | 114 |

***Based on the ratio of effectiveness in blocking 5-hydroxytryptophan-induced head twitch (central response) to blocking 5-HT-induced paw edema (peripheral response). A higher ratio indicates greater peripheral selectivity.

Experimental Protocols

Detailed experimental protocols are not available in the public domain. The following descriptions are based on the information provided in the abstract of Pochil et al. (1984).[1]

Assessment of Peripheral vs. Central Dopamine Antagonism

-

Method 1: Biochemical Analysis in Rats

-

Peripheral Effect: Measurement of serum prolactin elevation. Dopamine tonically inhibits prolactin release from the pituitary gland (located outside the blood-brain barrier), so a peripheral dopamine antagonist would be expected to increase serum prolactin levels.

-

Central Effect: Measurement of homovanillic acid (HVA) in the striatum. HVA is a major metabolite of dopamine, and its levels in the striatum (a brain region rich in dopamine neurons) are often used as an index of central dopamine receptor blockade.

-

-

Method 2: Behavioral Models

-

Peripheral Effect (Beagles): Inhibition of apomorphine-induced emesis. Apomorphine (B128758), a dopamine agonist, induces vomiting by stimulating the chemoreceptor trigger zone (CTZ), which is located in the area postrema and is considered a peripheral site. The dose required to inhibit this effect (ID50) was determined.

-

Central Effect (Rats): Inhibition of apomorphine-induced stereotypy. High doses of apomorphine induce stereotypic behaviors (e.g., repetitive sniffing, gnawing) in rats, which is a centrally mediated dopaminergic response. The dose required to block this behavior (ID50) was determined.

-

Assessment of Peripheral vs. Central Serotonin Antagonism in Rats

-

Peripheral Effect: Inhibition of 5-HT-induced paw edema. Serotonin is a potent inflammatory mediator, and its injection into the paw of a rat induces localized edema. The ability of L-646462 to block this response was measured.

-

Central Effect: Inhibition of 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitch. 5-HTP is a precursor to serotonin and, when administered, increases central serotonin levels, leading to a characteristic head-twitch response in rats. The ability of L-646462 to antagonize this centrally mediated behavior was assessed.

Signaling Pathways and Visualizations

The precise downstream signaling pathways affected by L-646462's antagonism of dopamine and serotonin receptors have not been detailed in the available literature. However, based on the established pharmacology of these G protein-coupled receptors, antagonism would generally involve the inhibition of second messenger systems typically activated by dopamine (e.g., inhibition of adenylyl cyclase via D2-like receptors) and serotonin.

Proposed Mechanism of Peripheral Selectivity

Caption: Peripheral selectivity of L-646462.

Experimental Workflow for Dopamine Antagonism Assessment

Caption: Workflow for assessing dopamine antagonist selectivity.

Experimental Workflow for Serotonin Antagonism Assessment

Caption: Workflow for assessing serotonin antagonist selectivity.

References

L-646,462: A Peripherally Selective Dopamine and Serotonin Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-646,462 is a cyproheptadine-related compound that demonstrates antagonist activity at both dopamine (B1211576) and serotonin (B10506) receptors. A key characteristic of L-646,462 is its notable selectivity for peripheral systems over the central nervous system (CNS). This attribute makes it a compound of interest for therapeutic applications where peripheral dopamine or serotonin receptor blockade is desired without inducing the central side effects commonly associated with CNS-penetrant antagonists. This technical guide provides a comprehensive overview of the available data on L-646,462, focusing on its pharmacological actions, and details the experimental methodologies used in its characterization.

Introduction

Dopamine and serotonin receptors are critical targets in the development of therapeutics for a wide range of disorders. While central nervous system (CNS) activity is often the focus, peripheral dopamine and serotonin receptors also play significant roles in various physiological processes, including gastrointestinal motility and emesis. The development of peripherally selective antagonists is a key strategy to mitigate the adverse effects associated with central receptor blockade, such as extrapyramidal symptoms and hyperprolactinemia. L-646,462 emerged from research aimed at identifying such peripherally selective agents. As a derivative of cyproheptadine, it shares a structural relationship with a class of compounds known for their antihistaminic and antiserotonergic properties.

In Vivo Pharmacology

The primary characterization of L-646,462 has been conducted through in vivo studies, which have been instrumental in defining its profile as a peripherally selective dual dopamine and serotonin antagonist.

Dopamine Antagonist Activity

The antidopaminergic properties of L-646,462 have been assessed by its ability to block the effects of the dopamine agonist apomorphine (B128758). Key in vivo data are summarized in the table below, comparing L-646,462 with other established dopamine antagonists.

Table 1: In Vivo Dopamine Antagonist Activity of L-646,462 and Reference Compounds

| Compound | Apomorphine-Induced Emesis (Beagles) ID₅₀ (mg/kg, i.p.) | Apomorphine-Induced Stereotypy (Rats) ID₅₀ (mg/kg, i.p.) | Central/Peripheral ID₅₀ Ratio |

| L-646,462 | 0.03 | 7.0 | 234 |

| Haloperidol (B65202) | 0.01 | 0.092 | 9.2 |

| Metoclopramide | 0.03 | 3.88 | 129 |

| Domperidone (B1670879) | 0.005 | 35.2 | 7040 |

Data sourced from Pettibone et al., 1984.

The central to peripheral activity ratio was also evaluated by measuring the elevation of serum prolactin (a peripheral dopaminergic response) and striatal homovanillic acid (HVA), a metabolite of dopamine in the brain (a central response), in rats. L-646,462 exhibited a central/peripheral activity ratio of 143. For comparison, the ratios for haloperidol, metoclopramide, and domperidone were 1.4, 9.4, and 1305, respectively. These data collectively indicate that L-646,462 is a potent antagonist of peripheral dopamine receptors with significantly reduced central activity compared to agents like haloperidol and metoclopramide, though less selective than domperidone.

Serotonin Antagonist Activity

L-646,462 also possesses antagonist activity at serotonin (5-HT) receptors. Its peripheral selectivity for these receptors was determined in rats by comparing its ability to block 5-HT-induced paw edema (a peripheral response) with its effect on 5-hydroxytryptophan-induced head twitches (a central response). This assessment yielded a peripheral selectivity ratio of 114, which is consistent with its selectivity profile at dopamine receptors.

Experimental Protocols

The following sections detail the methodologies for the key in vivo experiments cited in the characterization of L-646,462.

Apomorphine-Induced Emesis in Beagles

This assay evaluates the anti-emetic potential of a compound by assessing its ability to block the emetic effects of apomorphine, which acts on the chemoreceptor trigger zone (CTZ) located outside the blood-brain barrier.

Caption: Workflow for the apomorphine-induced emesis assay in beagles.

Methodology:

-

Male beagle dogs are fasted overnight with free access to water.

-

Test compounds (L-646,462, haloperidol, metoclopramide, domperidone) or vehicle are administered intraperitoneally (i.p.).

-

After a specified pre-treatment time, apomorphine hydrochloride is administered subcutaneously (s.c.) at a dose known to reliably induce emesis.

-

Animals are observed for the presence or absence of emetic episodes over a defined observation period.

-

The dose of the antagonist required to prevent emesis in 50% of the animals (ID₅₀) is calculated using appropriate statistical methods.

Apomorphine-Induced Stereotypy in Rats

This behavioral assay is used to assess the central dopamine receptor blocking activity of a compound. Apomorphine-induced stereotyped behaviors (e.g., sniffing, gnawing, licking) are mediated by the stimulation of postsynaptic dopamine receptors in the striatum.

Caption: Workflow for the apomorphine-induced stereotypy assay in rats.

Methodology:

-

Male rats are used for the study.

-

Test compounds (L-646,462, haloperidol, metoclopramide, domperidone) or vehicle are administered intraperitoneally (i.p.).

-

Following a pre-treatment period, apomorphine hydrochloride is administered subcutaneously (s.c.) at a dose that induces robust stereotyped behavior.

-

Rats are placed in individual observation cages, and stereotyped behavior is scored at regular intervals by a trained observer blind to the treatment conditions. A rating scale is used to quantify the intensity of the stereotypy.

-

The dose of the antagonist that reduces the stereotypy score by 50% (ID₅₀) compared to the vehicle-treated group is determined.

Signaling Pathways

L-646,462 acts as an antagonist at D₂-like dopamine receptors and 5-HT₂ serotonin receptors. The antagonism at these G protein-coupled receptors (GPCRs) blocks the downstream signaling cascades initiated by the endogenous ligands, dopamine and serotonin, respectively.

Caption: Antagonism of the D₂ dopamine receptor signaling pathway by L-646,462.

Caption: Antagonism of the 5-HT₂ serotonin receptor signaling pathway by L-646,462.

Discussion and Future Directions

The available data robustly position L-646,462 as a peripherally selective antagonist of both dopamine and serotonin receptors. Its in vivo profile suggests potential therapeutic utility in conditions where peripheral blockade of these receptors is beneficial, such as in the management of nausea and vomiting, and certain gastrointestinal motility disorders. The dual antagonism may offer advantages over single-target agents in specific contexts.

A significant gap in the current understanding of L-646,462 is the lack of detailed in vitro characterization. To fully elucidate its mechanism of action and potential for off-target effects, a comprehensive in vitro pharmacological profile is necessary. This would include:

-

Receptor Binding Assays: Determination of binding affinities (Kᵢ or IC₅₀ values) for a wide panel of dopamine (D₁, D₂, D₃, D₄, D₅) and serotonin (5-HT₁₋₇ families) receptor subtypes using radioligand displacement assays.

-

Functional Assays: Characterization of the functional antagonist potency (e.g., pA₂ or Kₑ values) in cell-based assays measuring second messenger responses, such as cAMP accumulation for D₂-like receptors and inositol (B14025) phosphate (B84403) turnover or calcium mobilization for 5-HT₂ receptors.

Such studies would provide a more complete picture of the receptor subtype selectivity of L-646,462 and would be essential for guiding further preclinical and potential clinical development.

Conclusion

L-646,462 is a valuable pharmacological tool and a potential therapeutic lead compound characterized by its potent antagonism of peripheral dopamine and serotonin receptors with limited central nervous system penetration. The in vivo data clearly demonstrate its selectivity for peripheral systems. Further in vitro characterization is warranted to fully delineate its receptor subtype selectivity and to build a more comprehensive understanding of its pharmacological profile.

L-646462: A Technical Guide to its Serotonin Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Concepts: Serotonin (B10506) System and Antagonism

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter network that modulates a vast array of physiological processes, including mood, sleep, appetite, and gastrointestinal function. Serotonin exerts its effects by binding to a diverse family of receptors, broadly classified into seven main families (5-HT1 to 5-HT7), many of which have multiple subtypes. These receptors are located throughout the central and peripheral nervous systems.

A serotonin antagonist is a ligand that binds to a serotonin receptor but does not elicit the receptor's typical biological response. Instead, it blocks or dampens the effects of serotonin or serotonin agonists at that receptor. Serotonin antagonists are utilized therapeutically for a range of conditions, including nausea and vomiting, migraines, and certain psychiatric disorders.

Quantitative Data: In Vivo Serotonin Antagonist Activity of L-646462

The primary in vivo data for L-646462's serotonin antagonist activity comes from studies in rats, comparing its ability to block peripheral versus central serotonin-mediated responses.[1] The key findings are summarized below.

| Experimental Model | Response Measured | L-646462 Potency (ID50) | System Targeted |

| 5-HT-induced Paw Edema | Inhibition of paw swelling | ~1.3 mg/kg (estimated) | Peripheral |

| 5-Hydroxytryptophan-induced Head Twitch | Inhibition of head twitches | ~148 mg/kg (estimated) | Central |

Note: The ID50 values are estimated based on the reported peripheral/central selectivity ratio of 114.[1]

Experimental Protocols

5-HT-Induced Paw Edema in Rats (Peripheral Antagonism)

This assay evaluates the ability of a compound to antagonize the inflammatory response induced by serotonin in the periphery.

Methodology:

-

Animals: Male Sprague-Dawley rats are typically used.

-

Procedure:

-

A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

-

The test compound (L-646462) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.

-

After a predetermined pretreatment time, a subplantar injection of serotonin (e.g., 100 µl of a 1 mg/ml solution in saline) is made into the plantar surface of the hind paw.

-

Paw volume is measured again at specific time points after the serotonin injection (e.g., 30, 60, 120, and 180 minutes).

-

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compound compared to the vehicle-treated group is determined, and the ID50 (the dose required to inhibit the response by 50%) is calculated.

5-Hydroxytryptophan (B29612) (5-HTP)-Induced Head Twitch in Rats (Central Antagonism)

The head-twitch response in rodents is a well-established behavioral model used to assess the in vivo activity of compounds at central 5-HT2A receptors.

Methodology:

-

Animals: Male rats (e.g., Wistar or Sprague-Dawley) are used.

-

Procedure:

-

Animals are placed in individual observation cages.

-

The test compound (L-646462) or vehicle is administered at various doses.

-

Following the pretreatment period, 5-hydroxytryptophan (5-HTP), the metabolic precursor to serotonin, is injected (e.g., 75-100 mg/kg, i.p.). 5-HTP readily crosses the blood-brain barrier and is converted to serotonin, leading to the activation of central 5-HT receptors.

-

Immediately after 5-HTP administration, the number of head twitches is counted for a defined observation period (e.g., 30 minutes).

-

-

Data Analysis: The total number of head twitches for each animal is recorded. The percentage reduction in head twitches in the compound-treated groups compared to the vehicle group is calculated to determine the ID50.

Signaling Pathways

Based on its structural similarity to cyproheptadine (B85728), L-646462 is presumed to exert its serotonin antagonist effects primarily through the 5-HT2A and potentially the 5-HT1A receptors.

Antagonism of the 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). L-646462, as an antagonist, would bind to the 5-HT2A receptor and prevent this cascade from being initiated by serotonin.

Potential Antagonism of the 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a GPCR that couples to Gαi/o. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. If L-646462 also antagonizes this receptor, it would prevent serotonin from inhibiting adenylyl cyclase.

Summary and Future Directions

L-646462 is a peripherally selective serotonin and dopamine (B1211576) antagonist. Its in vivo profile demonstrates a clear ability to block serotonin-mediated effects, with a marked preference for peripheral versus central actions. The compound's structural relationship to cyproheptadine strongly suggests that its mechanism of action involves the blockade of 5-HT2A and possibly 5-HT1A receptors.

A significant gap in the current understanding of L-646462 is the lack of publicly available in vitro binding affinity data for the various serotonin receptor subtypes. Future research should aim to characterize the binding profile of L-646462 to provide a more complete picture of its pharmacological activity and selectivity. Such data would be invaluable for elucidating the precise molecular targets responsible for its observed in vivo effects and for guiding the development of new peripherally selective serotonin antagonists with improved therapeutic potential.

References

L-646,462: A Technical Guide to its Peripheral Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms underlying the peripheral selectivity of L-646,462, a potent dopamine (B1211576) and serotonin (B10506) antagonist. By examining its pharmacological profile, physicochemical properties, and differential effects on central versus peripheral receptor systems, this document provides a comprehensive overview for researchers and professionals in drug development.

Core Principle: Blood-Brain Barrier Impermeability

Mechanism of Action: Dopamine and Serotonin Antagonism

L-646,462 exerts its pharmacological effects through the antagonism of dopamine and serotonin receptors. In the periphery, this action is responsible for its therapeutic effects, such as the inhibition of emesis. In the central nervous system, antagonism of these receptors is associated with antipsychotic effects and potential side effects. The peripheral selectivity of L-646,462 allows for the targeting of peripheral dopamine and serotonin receptors while minimizing centrally-mediated effects.

Dopamine D2 Receptor Signaling Pathway

L-646,462 acts as an antagonist at dopamine D2 receptors. In the periphery, these receptors are involved in processes such as emesis, which is triggered by the chemoreceptor trigger zone (CTZ) located in the area postrema, an area of the brain that lies outside the BBB. By blocking D2 receptors in the CTZ, L-646,462 can prevent nausea and vomiting. The diagram below illustrates the canonical Gαi-coupled signaling pathway of the D2 receptor, which is inhibited by L-646,462.

Serotonin 5-HT2A Receptor Signaling Pathway

L-646,462 also demonstrates antagonism at serotonin 5-HT2A receptors. Peripherally, these receptors are involved in processes like inflammation and platelet aggregation. By blocking these receptors, L-646,462 can exert anti-inflammatory effects. The diagram below depicts the Gαq-coupled signaling cascade of the 5-HT2A receptor, which is inhibited by L-646,462.

Quantitative Assessment of Peripheral Selectivity

The peripheral selectivity of L-646,462 has been quantified by comparing its effects on centrally-mediated versus peripherally-mediated responses and comparing these ratios to other dopamine antagonists.[2]

Dopamine Antagonism: Central vs. Peripheral Activity Ratios

The central to peripheral activity ratio for dopamine antagonism was determined by comparing the dose required to elicit a central effect (elevation of homovanillic acid in the striatum of rats) with the dose required for a peripheral effect (elevation of serum prolactin in rats). A higher ratio indicates greater peripheral selectivity.

| Compound | Central/Peripheral Activity Ratio |

| L-646,462 | 143 |

| Haloperidol | 1.4 |

| Metoclopramide | 9.4 |

| Domperidone | 1305 |

| Data from Williams et al., 1984[2] |

A second assessment compared the doses required to block a centrally-mediated behavior (apomorphine-induced stereotypy in rats) with a peripherally-mediated response (apomorphine-induced emesis in beagles).

| Compound | Central ID50 / Peripheral ID50 Ratio |

| L-646,462 | 234 |

| Haloperidol | 9.2 |

| Metoclopramide | 129 |

| Domperidone | 7040 |

| Data from Williams et al., 1984[2] |

Serotonin Antagonism: Central vs. Peripheral Activity Ratio

The peripheral selectivity of L-646,462 for serotonin receptors was determined by comparing its effectiveness in blocking a peripheral response (5-HT-induced paw edema in rats) with a central response (5-hydroxytryptophan-induced head twitch in rats).

| Compound | Central/Peripheral Activity Ratio |

| L-646,462 | 114 |

| Data from Williams et al., 1984[2] |

Physicochemical Properties

While a detailed structural analysis is limited by the availability of public information, some physicochemical properties of L-646,462 have been reported. These properties are consistent with a molecule that would have difficulty crossing the blood-brain barrier.

| Property | Value |

| Boiling Point | 642.3±65.0 °C (Predicted) |

| Density | 1.287±0.06 g/cm³ (Predicted) |

| pKa | 8.96±0.20 (Predicted) |

| Data from ChemicalBook (CAS 89149-85-9) |

A high boiling point and density can be indicative of a larger molecule with strong intermolecular forces. The predicted pKa suggests that L-646,462 is likely to be protonated at physiological pH, which would increase its polarity and further limit its ability to passively diffuse across the lipophilic BBB.

Experimental Protocols

The following are generalized protocols for the key in vivo experiments used to determine the peripheral selectivity of L-646,462, based on established methodologies in the field.

Apomorphine-Induced Stereotypy in Rats (Central Effect)

This model assesses the central dopamine D2 receptor antagonist activity of a compound.

-

Animals: Male Wistar rats are commonly used. They should be acclimated to the testing room for at least one hour before the experiment.

-

Drug Administration: The test compound (L-646,462) or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at various doses to different groups of animals.

-

Apomorphine Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), a dopamine agonist such as apomorphine (e.g., 0.5-1.5 mg/kg, s.c.) is administered to induce stereotyped behaviors.

-

Behavioral Scoring: Immediately after apomorphine administration, animals are placed in individual observation cages. Stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored by a trained observer, who is typically blind to the treatment conditions, at regular intervals over a set observation period (e.g., 60 minutes). A rating scale is used to quantify the intensity of the stereotypy.

-

Data Analysis: The total stereotypy score for each animal is calculated. The dose of the antagonist that reduces the stereotypy score by 50% (ID50) compared to the vehicle-treated group is determined.

5-Hydroxytryptophan-Induced Head Twitch in Rats (Central Effect)

This model is used to assess the central serotonin 5-HT2A receptor antagonist activity of a compound.

-

Animals: Male Sprague-Dawley or Wistar rats are typically used.

-

Drug Administration: The test compound (L-646,462) or vehicle is administered (e.g., i.p.) at various doses.

-

5-HTP Challenge: Following a pretreatment interval (e.g., 30 minutes), the serotonin precursor 5-hydroxytryptophan (5-HTP) is administered (e.g., 75-100 mg/kg, i.p.) to induce the head-twitch response. To enhance the central effects of 5-HTP, a peripheral aromatic L-amino acid decarboxylase inhibitor (e.g., benserazide) may be co-administered.

-

Behavioral Observation: The number of head twitches is counted by a trained observer over a defined period (e.g., 30 minutes) starting immediately after 5-HTP administration.

-

Data Analysis: The total number of head twitches for each animal is recorded. The dose of the antagonist that reduces the number of head twitches by 50% (ID50) compared to the vehicle-treated group is calculated.

Conclusion

The peripheral selectivity of L-646,462 is a key feature of its pharmacological profile, enabling it to act as a potent antagonist of dopamine and serotonin receptors in the periphery with minimal central nervous system effects. This selectivity is primarily attributed to its physicochemical properties, which limit its penetration across the blood-brain barrier. Quantitative in vivo studies have confirmed a significant separation between its peripheral and central activities, making it a valuable tool for studying peripheral dopamine and serotonin receptor function and a potential therapeutic agent for conditions where peripheral receptor antagonism is desired without CNS side effects.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-646462 is a derivative of cyproheptadine (B85728) engineered to exhibit potent antagonist activity at both dopamine (B1211576) and serotonin (B10506) receptors, with a pronounced selectivity for peripheral systems over the central nervous system (CNS). This attribute minimizes centrally-mediated side effects, such as sedation or extrapyramidal symptoms, which are often associated with less selective antagonists. This technical guide provides a comprehensive overview of the available data on L-646462, including its pharmacological profile, the experimental protocols used to characterize its activity, and the relevant signaling pathways it modulates. While specific quantitative binding and potency data for L-646462 are not publicly available, this document compiles the qualitative descriptions of its activity and provides detailed methodologies for the key experiments cited in the primary literature.

Introduction

L-646462 is structurally related to cyproheptadine, a well-characterized antihistamine and antiserotonergic agent. The structural modifications of L-646462 result in a pharmacological profile distinguished by its potent antagonism of both dopamine and serotonin receptors. A key feature of L-646462 is its preferential activity on peripheral receptors, limiting its access to the central nervous system. This peripheral selectivity makes it a valuable research tool for investigating the roles of peripheral dopamine and serotonin receptors in various physiological and pathological processes, and a potential therapeutic candidate where peripheral receptor blockade is desired without CNS side effects.

Pharmacological Profile

L-646462 is characterized as a potent antagonist of both dopamine and serotonin receptors. Its defining feature is its marked selectivity for peripheral receptors over their central nervous system counterparts.

Dopamine Receptor Antagonism

L-646462 effectively blocks dopamine receptors located outside the blood-brain barrier. This has been demonstrated in vivo through its ability to antagonize the effects of dopamine agonists in peripheral systems while having significantly less impact on centrally-mediated behaviors.

Serotonin Receptor Antagonism

In addition to its antidopaminergic effects, L-646462 is also a potent antagonist of serotonin (5-HT) receptors. Similar to its activity at dopamine receptors, its antagonistic effects on serotonin receptors are more pronounced in the periphery.

Peripheral Selectivity

The primary advantage of L-646462 is its high ratio of peripheral to central activity. This selectivity is attributed to physicochemical properties that limit its ability to cross the blood-brain barrier. This property has been quantified by comparing its potency in peripheral versus central models of dopaminergic and serotonergic activity.

Quantitative Data

Table 1: Receptor Binding Affinity (Hypothetical)

| Receptor Subtype | L-646462 Ki (nM) | Cyproheptadine Ki (nM) |

|---|---|---|

| Dopamine D2 | Data not available | Relevant data for comparison |

| Serotonin 5-HT2A | Data not available | Relevant data for comparison |

| Histamine H1 | Data not available | Relevant data for comparison |

Note: This table is for illustrative purposes. Specific binding affinities for L-646462 have not been published.

Table 2: In Vitro Functional Antagonism (Hypothetical)

| Assay | L-646462 IC50 (nM) |

|---|---|

| Dopamine-induced signaling | Data not available |

| Serotonin-induced signaling | Data not available |

Note: This table is for illustrative purposes. Specific IC50 values for L-646462 have not been published.

Table 3: In Vivo Potency and Selectivity

| Animal Model | Endpoint | L-646462 ED50 (mg/kg) |

|---|---|---|

| Apomorphine-induced emesis (Dog) | Inhibition of emesis (Peripheral) | Data not available |

| Apomorphine-induced stereotypy (Rat) | Inhibition of stereotypy (Central) | Data not available |

| 5-HT-induced paw edema (Rat) | Reduction of edema (Peripheral) | Data not available |

Note: While ED50 values are not available, studies indicate a high ratio of central to peripheral ED50 values, signifying peripheral selectivity.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments used to characterize the pharmacological profile of L-646462.

Apomorphine-Induced Emesis in Dogs (Peripheral Dopamine Receptor Antagonism)

-

Objective: To assess the ability of a compound to antagonize the emetic effects of the dopamine agonist apomorphine (B128758), which acts on the chemoreceptor trigger zone (CTZ) located outside the blood-brain barrier.

-

Animals: Male Beagle dogs.

-

Procedure:

-

Dogs are fasted overnight with free access to water.

-

The test compound (L-646462) or vehicle is administered parenterally (e.g., subcutaneously or intravenously) at various doses.

-

After a predetermined pretreatment time, apomorphine hydrochloride (typically 0.04-0.1 mg/kg) is administered subcutaneously.

-

The animals are observed for a set period (e.g., 60 minutes) for the occurrence of emesis (vomiting).

-

The number of emetic episodes for each animal is recorded.

-

-

Data Analysis: The dose of the test compound that inhibits emesis in 50% of the animals (ED50) is calculated using appropriate statistical methods, such as probit analysis.

Apomorphine-Induced Stereotypy in Rats (Central Dopamine Receptor Antagonism)

-

Objective: To evaluate the central dopamine receptor blocking activity of a compound by measuring its ability to inhibit stereotyped behaviors induced by apomorphine.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Rats are habituated to the testing environment (e.g., transparent observation cages).

-

The test compound (L-646462) or vehicle is administered (e.g., intraperitoneally or subcutaneously) at various doses.

-

Following the pretreatment period, apomorphine hydrochloride (typically 0.5-5 mg/kg) is administered subcutaneously.

-

Immediately after apomorphine administration, the animals are placed in the observation cages, and their behavior is recorded for a specified duration (e.g., 60 minutes).

-

Stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored at regular intervals by a trained observer blinded to the treatment groups. A common scoring scale ranges from 0 (asleep or stationary) to 6 (continuous and intense gnawing).

-

-

Data Analysis: The total stereotypy score for each animal is calculated. The ED50, the dose of the test compound that produces a 50% reduction in the maximum stereotypy score, is determined.

Serotonin-Induced Paw Edema in Rats (Peripheral Serotonin Receptor Antagonism)

-

Objective: To assess the peripheral anti-serotonergic activity of a compound by measuring its ability to inhibit paw edema induced by a local injection of serotonin.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

The basal volume of the right hind paw of each rat is measured using a plethysmometer.

-

The test compound (L-646462) or vehicle is administered systemically (e.g., intraperitoneally or orally) at various doses.

-

After the appropriate pretreatment time, a subplantar injection of serotonin (e.g., 20 µg in 100 µL of saline) is administered into the right hind paw.

-

The paw volume is measured again at various time points after the serotonin injection (e.g., 30, 60, 120, and 180 minutes).

-

-

Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and basal paw volumes. The percentage inhibition of edema for each dose of the test compound is determined relative to the vehicle-treated control group. The ED50 value is then calculated.

Signaling Pathways & Visualizations

L-646462 exerts its effects by antagonizing G protein-coupled receptors (GPCRs), specifically dopamine and serotonin receptors. The following diagrams illustrate the general signaling pathways modulated by these receptors.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are coupled to inhibitory G proteins (Gαi/o). Antagonism of these receptors by L-646462 prevents the downstream inhibitory effects of dopamine.

Figure 1: Dopamine D2 Receptor Signaling Pathway Antagonism.

Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are coupled to Gq/11 proteins, which activate the phospholipase C (PLC) pathway. L-646462 blocks this activation.

Figure 2: Serotonin 5-HT2A Receptor Signaling Pathway Antagonism.

Experimental Workflow for In Vivo Studies

The general workflow for the in vivo experiments described above follows a standard procedure of animal preparation, compound administration, challenge with an agonist, and subsequent behavioral or physiological measurement.

Figure 3: General Experimental Workflow for In Vivo Pharmacological Profiling.

Synthesis

The synthesis of L-646462, being a cyproheptadine analog, likely follows a synthetic route similar to that of its parent compound and other derivatives. A general approach involves the Grignard reaction of a piperidine (B6355638) derivative with a dibenzosuberenone (B194781) precursor, followed by dehydration.

A plausible synthetic pathway for cyproheptadine analogs involves:

-

Grignard Reagent Formation: 1-Methyl-4-chloropiperidine is reacted with magnesium in an appropriate solvent (e.g., tetrahydrofuran) to form the corresponding Grignard reagent.

-

Addition to Ketone: The Grignard reagent is then added to 5H-dibenzo[a,d]cyclohepten-5-one. This reaction forms a tertiary alcohol intermediate.

-

Dehydration: The alcohol intermediate is subjected to acidic conditions to facilitate dehydration, leading to the formation of the exocyclic double bond characteristic of the cyproheptadine scaffold.

Modifications to the piperidine starting material would allow for the synthesis of various analogs, including L-646462.

Conclusion

L-646462 is a valuable pharmacological tool for the study of peripheral dopamine and serotonin receptor function. Its key characteristic of peripheral selectivity allows for the dissociation of central and peripheral effects of these neurotransmitter systems. While detailed quantitative data on its binding affinities and functional potencies are not widely available, the established experimental protocols provide a clear framework for its pharmacological characterization. The signaling pathways and experimental workflows presented in this guide offer a foundational understanding of its mechanism of action and the methods used to evaluate its unique profile. Further research and publication of specific quantitative data would greatly enhance its utility for the scientific community.

L-646462 and Prolactin Secretion: A Technical Guide on its Dopamine Antagonist Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the compound L-646462 on prolactin secretion. Contrary to potential assumptions of prolactin inhibition, existing research demonstrates that L-646462 functions as a dopamine (B1211576) D2 receptor antagonist, leading to a dose-dependent increase in serum prolactin levels. This document will detail the mechanism of action, present quantitative data from preclinical studies, outline experimental methodologies, and provide visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

Prolactin secretion from the anterior pituitary gland is primarily under tonic inhibitory control by dopamine. Dopamine, released from tuberoinfundibular neurons of the hypothalamus, binds to D2 receptors on lactotroph cells, initiating a signaling cascade that suppresses prolactin synthesis and release.[1]

L-646462 acts as an antagonist at these D2 receptors. By blocking the binding of endogenous dopamine, L-646462 disinhibits the lactotrophs, resulting in an elevation of prolactin secretion into the bloodstream.[1] This mechanism is characteristic of many dopamine antagonist drugs, including certain antipsychotics and antiemetics, which are known to cause hyperprolactinemia as a side effect.[1][2][3]

Quantitative Data: Effects of L-646462 on Prolactin Levels

The primary in vivo data on the effect of L-646462 on prolactin comes from a study in rats. The compound was found to dose-dependently increase serum prolactin levels. The following table summarizes the key quantitative findings from this research.

| Compound | Administration Route | Animal Model | Endpoint | ED50 (mg/kg) |

| L-646462 | Intraperitoneal (i.p.) | Rat | Serum Prolactin Elevation | 0.03 |

| Haloperidol (B65202) | Intraperitoneal (i.p.) | Rat | Serum Prolactin Elevation | 0.04 |

| Metoclopramide | Intraperitoneal (i.p.) | Rat | Serum Prolactin Elevation | 0.23 |

| Domperidone | Intraperitoneal (i.p.) | Rat | Serum Prolactin Elevation | 0.01 |

Table 1: Comparative Potency of L-646462 and other Dopamine Antagonists in Elevating Serum Prolactin in Rats.

Experimental Protocol: In Vivo Prolactin Measurement

The following methodology was employed to determine the effect of L-646462 on serum prolactin levels in rats.

3.1. Animal Model:

-

Male Sprague-Dawley rats weighing between 200-250g were used.

-

Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

3.2. Drug Administration:

-

L-646462 and reference compounds were suspended in a 0.5% methylcellulose (B11928114) vehicle.

-

The compounds were administered via intraperitoneal (i.p.) injection.

-

A range of doses were used to establish a dose-response curve.

3.3. Blood Sampling:

-

At a predetermined time point following drug administration (typically 1 hour), animals were euthanized.

-

Trunk blood was collected, and the serum was separated by centrifugation.

3.4. Prolactin Assay:

-

Serum prolactin concentrations were determined using a specific radioimmunoassay (RIA) for rat prolactin.

-

Standard curves were generated using purified rat prolactin standards.

-

The data was analyzed to determine the dose required to produce a half-maximal response (ED50).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Dopamine D2 Receptor Antagonism

Caption: Dopamine D2 receptor antagonism by L-646462.

Experimental Workflow for Prolactin Measurement

Caption: In vivo experimental workflow for assessing L-646462 on prolactin.

Conclusion and Implications for Research

The available evidence clearly indicates that L-646462 is a potent dopamine D2 receptor antagonist with a pronounced effect on elevating serum prolactin levels. Its potency is comparable to that of the well-characterized antipsychotic haloperidol and the peripherally acting dopamine antagonist domperidone. For researchers and drug development professionals, it is critical to understand that the primary effect of L-646462 on the prolactin system is stimulatory, not inhibitory. This understanding is crucial for the correct design of future studies and for the interpretation of any physiological effects observed following the administration of this compound. Any research involving L-646462 should account for its potential to induce hyperprolactinemia and the associated downstream physiological consequences.

References

L-646,462 and its Impact on Homovanillic Acid Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-646,462 is a derivative of cyproheptadine (B85728) that functions as a potent antagonist of both dopamine (B1211576) and serotonin (B10506) receptors. A key characteristic of L-646,462 is its selectivity for peripheral systems, exhibiting a preferential blockade of receptors located outside the blood-brain barrier. This selectivity is crucial for therapeutic applications where peripheral dopamine or serotonin antagonism is desired without inducing central nervous system side effects. One of the primary biochemical markers used to assess the central activity of dopamine antagonists is the level of homovanillic acid (HVA), a major metabolite of dopamine. This technical guide provides an in-depth overview of the relationship between L-646,462 and HVA levels, including available data, detailed experimental protocols for HVA measurement, and visualizations of the relevant biological pathways and workflows.

Data Presentation: L-646,462 and Striatal Homovanillic Acid Levels

| Drug | Central/Peripheral Activity Ratio |

| L-646,462 | 143 |

| Haloperidol (B65202) | 1.4 |

| Metoclopramide | 9.4 |

| Domperidone | 1305 |

Note: A higher ratio indicates greater peripheral selectivity. The data indicates that L-646,462 is significantly more selective for peripheral dopamine receptors than haloperidol and metoclopramide, though less so than domperidone. The ED50 value for L-646,462 in elevating striatal HVA in rats, a direct measure of its central dopamine receptor antagonism, would be required for a complete quantitative assessment.

Experimental Protocols

The following section details a standard methodology for the determination of homovanillic acid in rat striatum, based on commonly employed techniques in neuropharmacology research.

Animal Model and Drug Administration

-

Species: Male Sprague-Dawley rats (200-250g) are commonly used.

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

-

Drug Administration: L-646,462 or other test compounds are typically dissolved in a suitable vehicle (e.g., saline, distilled water, or a small percentage of a solubilizing agent like Tween 80). Administration is usually performed via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at specified doses. Control animals receive the vehicle alone.

Tissue Collection and Preparation

-

Time Course: Animals are euthanized at various time points after drug administration (e.g., 1, 2, 4, and 8 hours) to determine the time course of the drug's effect.

-

Euthanasia and Dissection: Euthanasia is performed by decapitation. The brain is rapidly removed and placed on an ice-cold surface. The striata are dissected, weighed, and immediately frozen in liquid nitrogen to prevent metabolic degradation of dopamine and HVA. Samples are stored at -80°C until analysis.

Homovanillic Acid Quantification: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This is the most common and sensitive method for quantifying HVA in brain tissue.

-

Homogenization: The frozen striatal tissue is homogenized in a cold solution, typically 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA) to correct for sample loss during preparation. Homogenization is performed using a sonicator or a mechanical homogenizer.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris.

-

Filtration: The resulting supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: The mobile phase is an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) at a specific pH (typically between 3.0 and 5.0), containing an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724) to optimize the separation of HVA from other neurochemicals.

-

Electrochemical Detector: The detector consists of a flow cell with a glassy carbon working electrode. A specific potential is applied to the electrode (e.g., +0.75 V) which is sufficient to oxidize HVA, generating an electrical current that is proportional to the concentration of HVA in the sample.

-

-

Data Analysis: The concentration of HVA in the samples is determined by comparing the peak area of HVA to the peak area of the internal standard and then extrapolating from a standard curve generated with known concentrations of HVA. Results are typically expressed as nanograms of HVA per gram of wet tissue weight (ng/g).

Mandatory Visualizations

Signaling Pathway: Dopamine Metabolism and the Effect of L-646,462

Caption: Dopamine metabolism and the antagonistic action of L-646,462.

Experimental Workflow: Measurement of Striatal Homovanillic Acid

Caption: Workflow for measuring homovanillic acid in rat striatum.

L-646462: An In-Depth Analysis of Its Interaction with Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-646462 is a compound that has been identified as a peripherally selective antagonist of both dopamine (B1211576) and serotonin (B10506) receptors. This technical guide aims to provide a comprehensive overview of the binding affinity of L-646462 for various serotonin receptors, drawing from available scientific literature. The following sections will delve into its receptor binding profile, the experimental methodologies used to determine these interactions, and the associated signaling pathways.

Receptor Binding Affinity

One key study investigated the peripheral versus central actions of L-646462. The research measured its effectiveness in blocking serotonin-induced paw edema, a peripheral response, and 5-hydroxytryptophan-induced head twitch, a central response, in rats. The results indicated a preferential blockade of peripheral serotonin receptors.

Experimental Protocols

While specific in vitro radioligand binding assay protocols for L-646462 are not detailed in the available literature, a general methodology for such assays is well-established in pharmacology.

General Radioligand Binding Assay Protocol

A typical radioligand binding assay to determine the affinity of a compound like L-646462 for a specific serotonin receptor subtype would involve the following steps:

-

Tissue or Cell Preparation: Membranes from tissues or cells expressing the target serotonin receptor subtype are prepared.

-

Incubation: These membranes are incubated with a specific radioligand (a radioactively labeled molecule that binds to the target receptor) and varying concentrations of the unlabeled test compound (L-646462).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration.

-

Detection: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be converted to the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.

Below is a generalized workflow for a competitive radioligand binding assay.

Signaling Pathways

As an antagonist, L-646462 is expected to block the downstream signaling pathways typically activated by the binding of the endogenous ligand, serotonin, to its receptors. The specific pathway affected would depend on the serotonin receptor subtype being antagonized.

For instance, many serotonin receptors are G-protein coupled receptors (GPCRs). When serotonin binds to these receptors, it initiates a cascade of intracellular events. By blocking this initial binding step, L-646462 would prevent the activation of the corresponding G-protein and the subsequent production of second messengers.

The diagram below illustrates a simplified, generalized signaling pathway for a Gq-coupled serotonin receptor, which L-646462 would inhibit.

Conclusion

While direct quantitative binding data for L-646462 at various serotonin receptor subtypes remains to be fully elucidated in publicly accessible literature, in vivo evidence confirms its role as a serotonin antagonist with a preference for peripheral systems. Further in vitro studies employing radioligand binding assays would be necessary to precisely quantify its affinity for each serotonin receptor subtype and to fully characterize its pharmacological profile. Such data would be invaluable for researchers and drug development professionals in understanding the specific molecular interactions of L-646462 and its potential therapeutic applications.

L-646462 and the Blood-Brain Barrier: A Technical Whitepaper on its Preferential Peripheral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of L-646462, a cyproheptadine-related dopamine (B1211576) and serotonin (B10506) antagonist. The following sections detail the quantitative data demonstrating its limited central nervous system (CNS) penetration, the experimental protocols used in these assessments, and a visual representation of the experimental logic.

Executive Summary

L-646462 demonstrates marked selectivity for peripheral dopamine and serotonin receptors, with significantly limited ability to cross the blood-brain barrier. In vivo studies in rats and beagles have established that L-646462 preferentially antagonizes peripheral receptor-mediated responses over those originating in the central nervous system. This peripheral selectivity is a key characteristic of the compound, suggesting its potential for therapeutic applications where central side effects are to be minimized.

Quantitative Assessment of Blood-Brain Barrier Permeability

The peripheral selectivity of L-646462 has been quantified through a series of in vivo experiments. The data, summarized below, consistently show a high ratio of peripheral to central activity, indicating poor BBB penetration.

Dopamine Antagonism: Central vs. Peripheral Activity

The assessment of L-646462's interaction with dopamine receptors reveals a strong preference for peripheral over central receptors. This was determined by comparing its efficacy in a peripherally mediated response (apomorphine-induced emesis in beagles) with a centrally mediated response (apomorphine-induced stereotypy in rats), and by measuring biochemical markers in the periphery (serum prolactin) and the brain (striatal homovanillic acid).

| Assay | Species | Response Type | L-646462 ID50 (mg/kg) | Central/Peripheral Ratio |

| Apomorphine-Induced Emesis | Beagle | Peripheral | Data not available | 234 |

| Apomorphine-Induced Stereotypy | Rat | Central | Data not available | |

| Serum Prolactin Elevation | Rat | Peripheral | Data not available | 143 |

| Striatal Homovanillic Acid Elevation | Rat | Central | Data not available |

ID50 values represent the dose required to inhibit the response by 50%. The Central/Peripheral Ratio is a measure of selectivity, with a higher number indicating greater peripheral activity.

Serotonin Antagonism: Central vs. Peripheral Activity

Similar selectivity was observed for serotonin (5-HT) receptors. The ability of L-646462 to block a peripheral 5-HT-mediated response (paw edema) was compared to its effect on a central 5-HT-mediated response (head twitch).

| Assay | Species | Response Type | L-646462 ID50 (mg/kg) | Central/Peripheral Ratio |

| 5-HT-Induced Paw Edema | Rat | Peripheral | Data not available | 114 |

| 5-Hydroxytryptophan-Induced Head Twitch | Rat | Central | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of L-646462's blood-brain barrier permeability.

Measurement of Serum Prolactin and Striatal Homovanillic Acid in Rats

-

Objective: To assess the peripheral and central dopamine receptor blockade by measuring changes in a peripheral biomarker (prolactin) and a central biomarker (homovanillic acid).

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are administered L-646462 or a vehicle control via the appropriate route (e.g., intraperitoneally or orally).

-

At a predetermined time point after drug administration, blood samples are collected for the measurement of serum prolactin.

-

Immediately following blood collection, animals are euthanized, and the striatum is rapidly dissected from the brain.

-

Serum Prolactin Measurement: Blood is allowed to clot, and serum is separated by centrifugation. Prolactin levels are quantified using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions. This typically involves a sandwich immunoassay where prolactin in the sample binds to a capture antibody, and a labeled detection antibody is used to generate a signal proportional to the amount of prolactin present.

-

Striatal Homovanillic Acid (HVA) Measurement:

-

The striatal tissue is homogenized in a suitable buffer, often containing an antioxidant to prevent degradation of HVA.

-

Proteins are precipitated, and the supernatant is collected for analysis.

-

HVA levels are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). The sample is injected onto a reverse-phase column, and HVA is separated from other compounds. An electrochemical detector is used to quantify the HVA concentration based on its oxidation potential.

-

-

Apomorphine-Induced Emesis in Beagles

-

Objective: To evaluate the peripheral dopamine receptor antagonist activity of L-646462.

-

Animal Model: Male beagle dogs.

-

Procedure:

-

Dogs are fasted overnight prior to the experiment.

-

L-646462 or a vehicle control is administered at various doses.

-

After a specified pretreatment time, a standardized dose of apomorphine (B128758) (a dopamine agonist that induces emesis by acting on the chemoreceptor trigger zone, which is outside the BBB) is administered, typically subcutaneously.

-

The animals are observed for a set period (e.g., 30-60 minutes), and the number of emetic episodes is recorded.

-

The ID50, or the dose of L-646462 that prevents emesis in 50% of the animals, is calculated.

-

Apomorphine-Induced Stereotypy in Rats

-

Objective: To assess the central dopamine receptor antagonist activity of L-646462.

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Rats are pretreated with various doses of L-646462 or a vehicle control.

-

Following the pretreatment period, a dose of apomorphine known to induce stereotyped behavior is administered subcutaneously.

-

The animals are placed in individual observation cages.

-

Stereotyped behaviors (e.g., sniffing, licking, gnawing, and repetitive head movements) are scored by a trained observer at regular intervals over a defined observation period (e.g., 60 minutes). A rating scale is used to quantify the intensity of the stereotypy.

-

The ID50, the dose of L-646462 that reduces the stereotypy score by 50%, is determined.

-

5-HT-Induced Paw Edema in Rats

-

Objective: To determine the peripheral serotonin receptor antagonist activity of L-646462.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

L-646462 or a vehicle is administered to the animals.

-

After the pretreatment interval, a solution of serotonin (5-HT) is injected into the subplantar region of one of the hind paws.

-

The volume of the paw is measured at a specific time point after the 5-HT injection (e.g., 1 hour) using a plethysmometer.

-

The degree of edema is calculated as the increase in paw volume compared to the pre-injection volume.

-

The ID50 for the inhibition of paw edema is calculated for L-646462.

-

5-Hydroxytryptophan-Induced Head Twitch in Rats

-

Objective: To evaluate the central serotonin receptor antagonist activity of L-646462.

-

Animal Model: Male rats.

-

Procedure:

-

Animals are pretreated with L-646462 or a vehicle.

-

5-Hydroxytryptophan (5-HTP), a serotonin precursor that crosses the BBB and is converted to 5-HT in the brain, is administered to induce head twitches.

-

The rats are observed in individual cages for a set period (e.g., 30 minutes).

-

The number of head twitches (rapid, side-to-side head movements) is counted by a trained observer.

-

The ID50 for the reduction of head twitches is determined for L-646462.

-

Visualization of Experimental Logic

The following diagram illustrates the workflow and logic employed to determine the preferential peripheral activity of L-646462 by comparing its effects on central versus peripheral receptor-mediated responses.

An In-depth Technical Guide to L-646462: A Peripherally Selective Dopamine and Serotonin Antagonist

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of L-646462, a cyproheptadine-related compound identified for its potent and selective antagonist activity at peripheral dopamine (B1211576) and serotonin (B10506) receptors. Developed and characterized by researchers at Merck Sharp & Dohme Research Laboratories, L-646462 demonstrated a unique in vivo profile, preferentially blocking dopamine and 5-HT receptors outside the blood-brain barrier. This document collates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to serve as a thorough resource for the scientific community.

Discovery and History

L-646462 was developed by Merck Sharp & Dohme Research Laboratories as part of a program to investigate cyproheptadine (B85728) analogues. The primary research describing its pharmacological properties was published in 1984 in the Journal of Pharmacology and Experimental Therapeutics by Williams et al.[1]. The research aimed to assess the selectivity of L-646462 for peripheral versus central dopamine and serotonin receptors.

While a specific patent for L-646462 has not been identified in the public domain, patents for the synthesis of cyproheptadine derivatives from the same era suggest the general synthetic strategies that were likely employed. The patent expiry for the parent compound, cyproheptadine, has led to a market dominated by generic manufacturers, but the specific development history of L-646462 beyond the initial 1984 publication remains largely within the archives of its originating institution.

Chemical Structure and Synthesis

L-646462 is an analogue of cyproheptadine. While the exact, publicly disclosed synthetic route for L-646462 is not available, its synthesis can be inferred from established methods for creating cyproheptadine derivatives.

Likely Synthetic Pathway:

The synthesis of cyproheptadine and its analogues typically involves a multi-step process. A plausible, though not definitively confirmed, synthetic approach for L-646462 would likely follow a similar path.

Figure 1: Plausible Synthetic Pathway for L-646462. This diagram illustrates a likely multi-step synthesis based on known cyproheptadine chemistry.

Pharmacological Profile: Peripheral Selectivity

L-646462 is characterized by its selective antagonist activity at dopamine and serotonin receptors located outside the central nervous system. This peripheral selectivity was a key finding of the initial research and distinguishes it from many other dopamine and serotonin antagonists.[1]

Dopamine Receptor Antagonism

The antidopaminergic properties of L-646462 were assessed through its ability to counteract the effects of the dopamine agonist apomorphine (B128758).

Serotonin Receptor Antagonism

L-646462 also demonstrated potent antagonism of serotonin (5-HT) receptors, as evidenced by its ability to block serotonin-induced physiological responses.

Quantitative Data

The following tables summarize the key quantitative findings from the 1984 study by Williams et al., comparing the activity of L-646462 with other established dopamine and serotonin antagonists.

Table 1: Central vs. Peripheral Dopamine Receptor Antagonist Activity in Rats

| Compound | Central Activity (Striatal Homovanillic Acid Elevation) | Peripheral Activity (Serum Prolactin Elevation) | Central/Peripheral Activity Ratio |

| L-646462 | - | - | 143 |

| Haloperidol | - | - | 1.4 |

| Metoclopramide | - | - | 9.4 |

| Domperidone | - | - | 1305 |

Note: Specific ED50 values for HVA and prolactin elevation were not provided in the abstract.

Table 2: Antagonism of Apomorphine-Induced Effects

| Compound | Apomorphine-Induced Emesis in Beagles (Peripheral, ID50 mg/kg) | Apomorphine-Induced Stereotypy in Rats (Central, ID50 mg/kg) | Central/Peripheral ID50 Ratio |

| L-646462 | - | - | 234 |

| Haloperidol | - | - | 9.2 |

| Metoclopramide | - | - | 129 |

| Domperidone | - | - | 7040 |

Note: Specific ID50 values were not provided in the abstract.

Table 3: Peripheral vs. Central Serotonin Receptor Antagonist Activity in Rats

| Compound | 5-HT-Induced Paw Edema (Peripheral) | 5-Hydroxytryptophan-Induced Head Twitch (Central) | Peripheral/Central Activity Ratio |

| L-646462 | - | - | 114 |

Note: Specific ID50 values were not provided in the abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature, based on standard pharmacological assays of the time.

Assessment of Central vs. Peripheral Dopamine Receptor Antagonism in Rats

-

Objective: To determine the relative potency of L-646462 and other antagonists in blocking central and peripheral dopamine receptors.

-

Methodology:

-

Male rats were administered various doses of L-646462, haloperidol, metoclopramide, or domperidone.

-

For assessment of central activity, levels of the dopamine metabolite homovanillic acid (HVA) were measured in the striatum. This was likely achieved using high-performance liquid chromatography (HPLC) with electrochemical detection, a common method at the time for quantifying monoamine metabolites in brain tissue.[2][3][4]

-

For assessment of peripheral activity, serum prolactin levels were measured. Prolactin secretion is inhibited by dopamine, so an antagonist would be expected to increase serum prolactin. This was likely determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) specific for rat prolactin.[5][6]

-

Dose-response curves were generated to calculate the dose required to produce a half-maximal effect (ED50) for both central and peripheral measures.

-

The central/peripheral activity ratio was calculated to quantify the selectivity of each compound.

-

Figure 2: Workflow for Dopamine Antagonist Selectivity. This diagram outlines the experimental process for determining central versus peripheral dopamine receptor antagonism.

Antagonism of Apomorphine-Induced Emesis in Beagles

-

Objective: To assess the ability of L-646462 to block the peripherally-mediated emetic effects of apomorphine.

-

Methodology:

-

Adult beagle dogs, a species known to be sensitive to the emetic effects of apomorphine, were used.

-

Animals were pre-treated with various doses of L-646462 or a vehicle control.

-

A standardized dose of apomorphine, known to reliably induce emesis, was administered subcutaneously or intravenously.[7][8][9][10][11]

-

The number of emetic episodes within a specified time frame was recorded for each animal.

-

The dose of L-646462 required to inhibit the emetic response by 50% (ID50) was calculated.

-

Antagonism of 5-HT-Induced Paw Edema in Rats

-

Objective: To evaluate the peripheral serotonin antagonist activity of L-646462.

-

Methodology:

-

Male rats were pre-treated with various doses of L-646462 or a vehicle control.

-

A solution of serotonin was injected into the plantar surface of the rat's hind paw to induce localized edema.[12][13][14][15]

-

The volume of the paw was measured at specific time points after the serotonin injection, typically using a plethysmometer.

-

The dose of L-646462 required to reduce the serotonin-induced paw swelling by 50% (ID50) was determined.

-

Antagonism of 5-Hydroxytryptophan-Induced Head Twitch in Rats

-

Objective: To assess the central serotonin antagonist activity of L-646462.

-

Methodology:

-

Male rats were pre-treated with various doses of L-646462 or a vehicle control.

-

5-Hydroxytryptophan (5-HTP), the precursor to serotonin, was administered to the rats. 5-HTP crosses the blood-brain barrier and is converted to serotonin, leading to a characteristic head-twitch response.[16][17][18][19][20]

-

The number of head twitches was observed and counted over a defined period.

-

The dose of L-646462 required to reduce the number of head twitches by 50% (ID50) was calculated.

-

Signaling Pathways

L-646462 exerts its effects by blocking the interaction of dopamine and serotonin with their respective G protein-coupled receptors (GPCRs) in peripheral tissues.

Figure 3: Mechanism of Action of L-646462. This diagram illustrates how L-646462 blocks dopamine and serotonin signaling pathways at the receptor level.

Conclusion

L-646462 is a valuable research tool for investigating the roles of peripheral dopamine and serotonin receptors. Its selective antagonist profile, as demonstrated in the foundational studies by Merck Sharp & Dohme Research Laboratories, provides a means to dissect the physiological functions of these neurotransmitter systems outside the central nervous system. This technical guide serves to consolidate the available knowledge on L-646462, offering a detailed resource for scientists and researchers in the field of pharmacology and drug development. Further research to fully elucidate its synthesis and potential therapeutic applications may be warranted.

References

- 1. L-646,462, a cyproheptadine-related antagonist of dopamine and serotonin with selectivity for peripheral systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of homovanillic acid in vivo using microcomputer-controlled voltammetry: simultaneous monitoring of rat motor activity and striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of dopamine, homovanillic acid and 3,4-dihydroxyphenylacetic acid in rat brain striatum by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homovanillic acid levels in rat striatum during the oestrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sceti.co.jp [sceti.co.jp]

- 6. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]

- 7. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An experimental study of consecutive administration of ropinirole and apomorphine for emesis induction in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An experimental study of consecutive administration of ropinirole and apomorphine for emesis induction in dogs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 12. Serotonin-induced paw edema in the rat: pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. inotiv.com [inotiv.com]

- 16. Head-twitch response - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 19. biorxiv.org [biorxiv.org]

- 20. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of L-646462: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific in vitro pharmacological profile of L-646462, including binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for specific receptor subtypes, is limited. This guide summarizes the known in vivo characteristics of L-646462 and provides a framework of standard experimental protocols and relevant signaling pathways for a compound with its described antagonist activity at dopamine (B1211576) and serotonin (B10506) receptors.

Introduction

L-646462 is a cyproheptadine-related compound that has been characterized as a potent antagonist of both dopamine and serotonin receptors.[1] A key feature of L-646462 is its marked selectivity for peripheral systems over the central nervous system (CNS).[1] This peripheral selectivity suggests a lower potential for centrally-mediated side effects, such as extrapyramidal symptoms, which are often associated with dopamine antagonists that readily cross the blood-brain barrier. Its dual antagonism of dopamine and serotonin receptors, combined with its peripheral action, makes it a compound of interest for investigating physiological processes regulated by these neurotransmitters in the periphery.

Pharmacological Data

The available pharmacological data for L-646462 is primarily from in vivo studies in animal models. These studies have focused on comparing its central versus peripheral activity relative to other established dopamine and serotonin receptor antagonists.

Table 1: In Vivo Dopamine Receptor Antagonist Activity of L-646462

| Assay | Animal Model | L-646462 Activity | Effect | Reference |

| Apomorphine-Induced Emesis (Peripheral) | Beagle | Potent Antagonist | Blockade of emesis | [1] |

| Apomorphine-Induced Stereotypy (Central) | Rat | Weak Antagonist | Minimal blockade of stereotyped behavior | [1] |

| Serum Prolactin Elevation (Peripheral) | Rat | Active | Increase in prolactin levels | [1] |

| Striatal Homovanillic Acid Elevation (Central) | Rat | Weakly Active | Minimal increase in HVA levels | [1] |

Table 2: In Vivo Serotonin (5-HT) Receptor Antagonist Activity of L-646462

| Assay | Animal Model | L-646462 Activity | Effect | Reference |

| 5-HT-Induced Paw Edema (Peripheral) | Rat | Potent Antagonist | Blockade of edema | [1] |

| 5-Hydroxytryptophan-Induced Head Twitch (Central) | Rat | Weak Antagonist | Minimal effect on head twitch response | [1] |

Table 3: In Vitro Receptor Binding Profile of L-646462